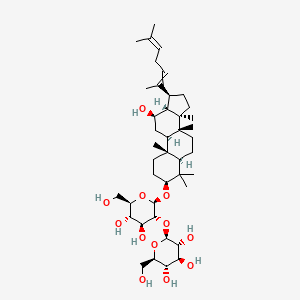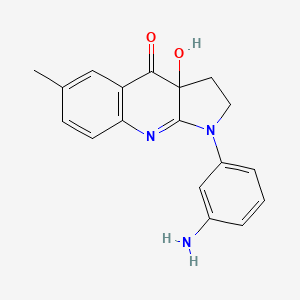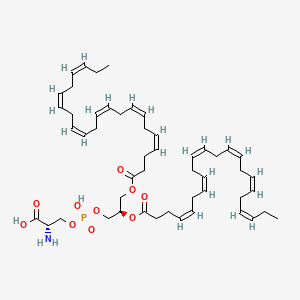
1,2-Docosahexanoyl-sn-glycero-3-phosphoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Docosahexanoyl-sn-glycero-3-phosphoserine is a complex phospholipid molecule with the molecular formula C50H74NO10P . It is composed of two docosahexaenoic acid (DHA) chains esterified to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphoserine group attached to the sn-3 position. This compound is known for its significant role in biological membranes, particularly in the brain and retina, where DHA is abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Docosahexanoyl-sn-glycero-3-phosphoserine typically involves the esterification of glycerol with docosahexaenoic acid followed by the phosphorylation of the resulting diacylglycerol with serine. The reaction conditions often require the use of catalysts and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and enzymatic catalysis to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Docosahexanoyl-sn-glycero-3-phosphoserine undergoes various chemical reactions, including:
Oxidation: The DHA chains are susceptible to oxidation due to their multiple double bonds.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The phosphoserine group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoserine group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of DHA.
Hydrolysis: Free fatty acids and glycerophosphoserine.
Substitution: Substituted phosphoserine derivatives.
Scientific Research Applications
1,2-Docosahexanoyl-sn-glycero-3-phosphoserine has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential neuroprotective effects and use in dietary supplements to support brain health.
Mechanism of Action
The mechanism of action of 1,2-Docosahexanoyl-sn-glycero-3-phosphoserine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The DHA chains contribute to the flexibility and permeability of the membrane, while the phosphoserine group participates in interactions with proteins and other biomolecules. This compound is known to modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: Similar structure but with a phosphocholine head group.
1-Docosahexaenoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains one DHA chain and a hydroxyl group at the sn-2 position.
1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-phosphocholine: Contains a stearic acid chain at the sn-1 position and a DHA chain at the sn-2 position.
Uniqueness
1,2-Docosahexanoyl-sn-glycero-3-phosphoserine is unique due to its phosphoserine head group, which imparts distinct biochemical properties compared to other phospholipids. This head group allows for specific interactions with proteins and other cellular components, making it particularly important in neural tissues .
Properties
CAS No. |
133831-23-9 |
|---|---|
Molecular Formula |
C50H74NO10P |
Molecular Weight |
880.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C50H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(52)58-43-46(44-59-62(56,57)60-45-47(51)50(54)55)61-49(53)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,46-47H,3-4,9-10,15-16,21-22,27-28,33-34,39-45,51H2,1-2H3,(H,54,55)(H,56,57)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-/t46-,47+/m1/s1 |
InChI Key |
RJCZACBLQGCNCW-MCEXTTDUSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


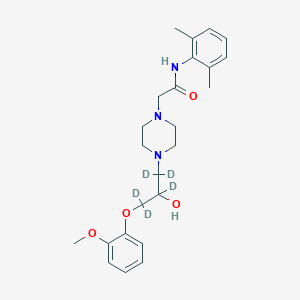

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)
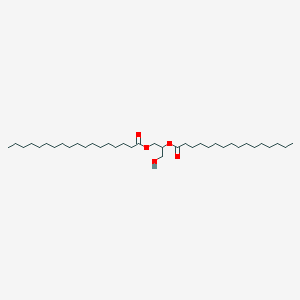
![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
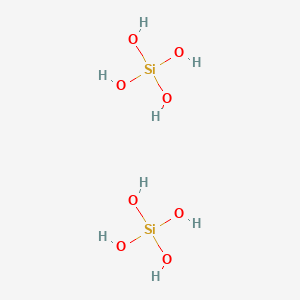
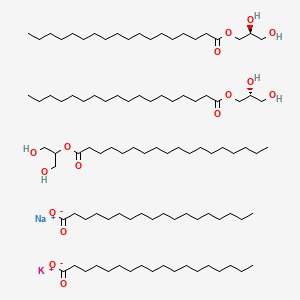

![N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline](/img/structure/B10788644.png)
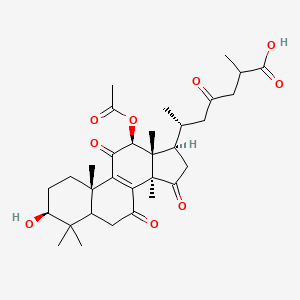
![N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine](/img/structure/B10788654.png)
